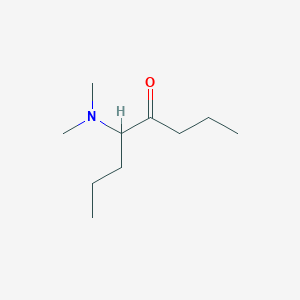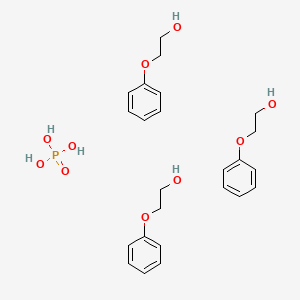
2-phenoxyethanol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethanol; phosphoric acid is a compound that combines 2-phenoxyethanol and phosphoric acid. 2-Phenoxyethanol is an organic compound with the formula C8H10O2, known for its use as a preservative and solvent in various industries . Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4, widely used in fertilizers, detergents, and food additives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxyethanol is typically synthesized by reacting phenol with ethylene oxide under high temperature and pressure conditions . The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.
Phosphoric acid can participate in acid-base reactions, forming phosphate salts and esters. It can also undergo condensation reactions to form polyphosphates .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products
Oxidation of 2-Phenoxyethanol: Phenoxyacetic acid.
Condensation of Phosphoric Acid: Polyphosphates.
Aplicaciones Científicas De Investigación
2-Phenoxyethanol; phosphoric acid has a wide range of applications in scientific research:
Mecanismo De Acción
2-Phenoxyethanol exerts its effects primarily through its antibacterial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death . Phosphoric acid acts as a proton donor in acid-base reactions, facilitating various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol monophenyl ether: Similar structure but lacks the phosphoric acid component.
Phenoxyacetic acid: An oxidation product of 2-phenoxyethanol.
Polyphosphates: Condensation products of phosphoric acid.
Uniqueness
2-Phenoxyethanol; phosphoric acid is unique due to its combined properties of both 2-phenoxyethanol and phosphoric acid. This combination allows it to serve multiple functions, such as acting as a preservative, solvent, and reagent in various applications .
Propiedades
Número CAS |
82574-51-4 |
|---|---|
Fórmula molecular |
C24H33O10P |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
2-phenoxyethanol;phosphoric acid |
InChI |
InChI=1S/3C8H10O2.H3O4P/c3*9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h3*1-5,9H,6-7H2;(H3,1,2,3,4) |
Clave InChI |
BSJLXEZJATUSHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
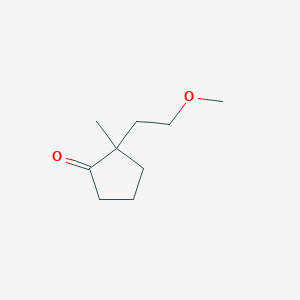

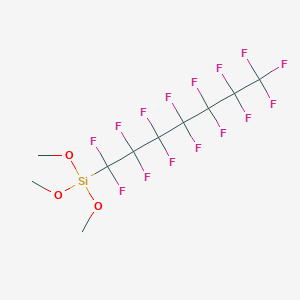
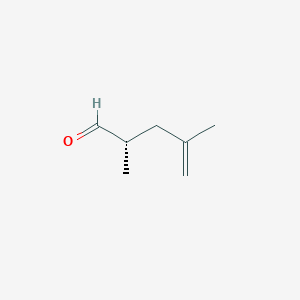

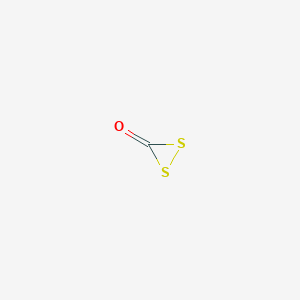
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
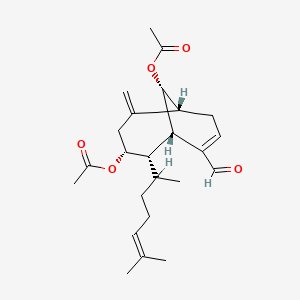
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
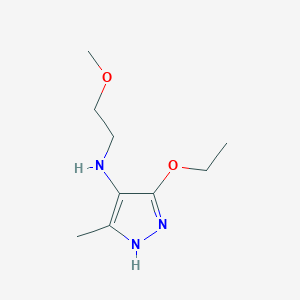
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
